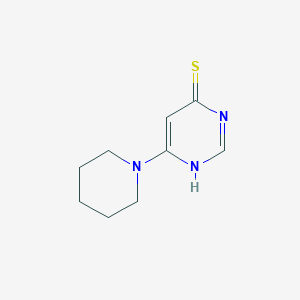
6-(piperidin-1-yl)pyrimidine-4(3H)-thione
説明
6-(piperidin-1-yl)pyrimidine-4(3H)-thione, also known as PPT, is a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.
科学的研究の応用
Molecular Structure and Bonding
- Hydrogen Bond Analysis : The study by Orozco et al. (2009) examined a compound structurally related to 6-(piperidin-1-yl)pyrimidine-4(3H)-thione, revealing complex hydrogen bonding patterns and molecular arrangements. This research is significant for understanding molecular interactions and crystal engineering (Orozco et al., 2009).
Synthesis and Chemical Properties
Microwave-Assisted Synthesis : Merugu et al. (2010) explored the microwave-assisted synthesis of pyrimidine imines and thiazolidinones, including compounds with the 6-(piperidin-1-yl)pyrimidine moiety. This method highlights efficient routes for synthesizing these compounds (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Conformation Studies : Gehringer et al. (2014) researched a compound containing a piperidine and pyrimidine ring, providing insights into their molecular conformations. This information is crucial for understanding the chemical behavior of similar compounds (Gehringer et al., 2014).
Structural Synthesis Analysis : Wojciechowska-Nowak et al. (2011) conducted a study on thioanalogues of compounds similar to 6-(piperidin-1-yl)pyrimidine-4(3H)-thione, focusing on their synthesis and structural characteristics. Such studies are foundational for developing new pharmaceuticals (Wojciechowska-Nowak et al., 2011).
Biological and Pharmaceutical Applications
Antimicrobial Activity : Bhat and Begum (2021) investigated the antimicrobial activity of various pyrimidine carbonitrile derivatives, including 6-(piperidin-1-yl)pyrimidine-5-carbonitrile. This research is vital for developing new antimicrobial agents (Bhat & Begum, 2021).
Antioxidant Discovery : Dudhe et al. (2014) discovered new antioxidants based on substituted pyrimidine, demonstrating the potential of these compounds in oxidative stress management (Dudhe, Sharma, & Verma, 2014).
Antimicrobial Synthesis : Imran et al. (2016) synthesized and evaluated the antimicrobial activity of certain pyrimidine derivatives, providing valuable insights for pharmaceutical applications (Imran, Alam, & Abida, 2016).
Corrosion Inhibition Study : Kaya et al. (2016) researched the corrosion inhibition properties of piperidine derivatives, which has implications for industrial applications (Kaya et al., 2016).
Crystallographic Analysis : Wang and Pan (2006) conducted a crystallographic analysis of a compound similar to 6-(piperidin-1-yl)pyrimidine-4(3H)-thione, contributing to the understanding of crystalline forms and their stability (Wang & Pan, 2006).
Copper(II) Complex Synthesis : Bushuev et al. (2010) synthesized copper(II) complexes using a pyrimidine ligand, highlighting the compound's potential in coordination chemistry (Bushuev et al., 2010).
特性
IUPAC Name |
6-piperidin-1-yl-1H-pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c13-9-6-8(10-7-11-9)12-4-2-1-3-5-12/h6-7H,1-5H2,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTDSLFHLWKQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=S)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(piperidin-1-yl)pyrimidine-4(3H)-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



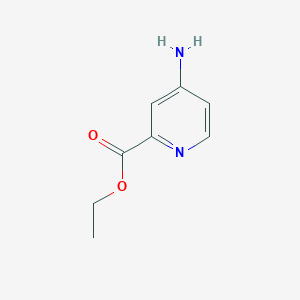
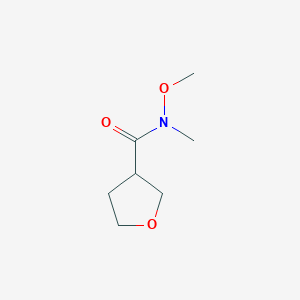
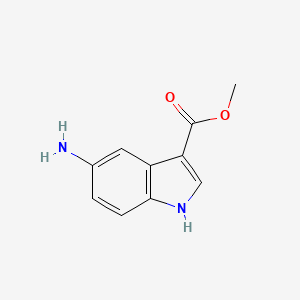
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419772.png)
![1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B1419773.png)
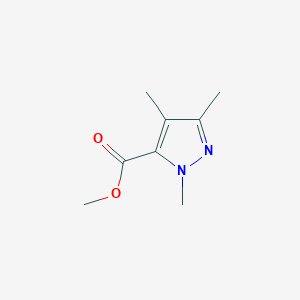
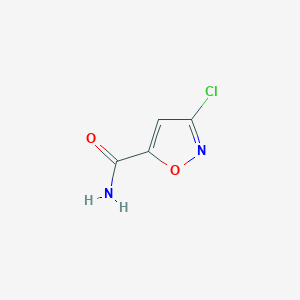
![(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1419779.png)
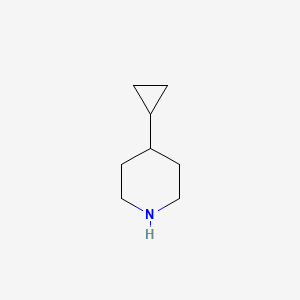
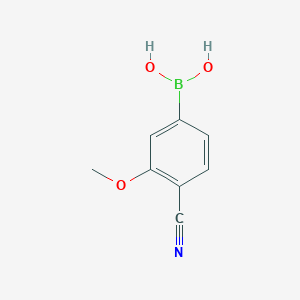
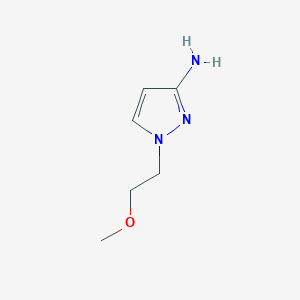
![6-methyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1419785.png)
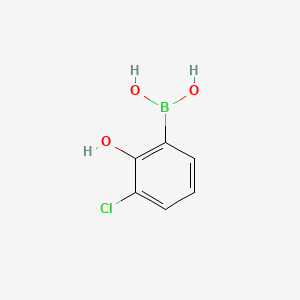
![Thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1419789.png)